Streptimidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity:

Streptimidone initially attracted attention for its potential as an antibiotic. Studies have shown it exhibits antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis []. However, further research revealed limitations in its efficacy and potential toxicity concerns, hindering its development as a clinical antibiotic [, ].

Enzyme Inhibitor:

Research suggests streptimidone can inhibit specific enzymes involved in cellular processes. For instance, studies have demonstrated its ability to inhibit protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways []. This property has made streptimidone a valuable tool for researchers studying PKC function and its role in various diseases like cancer and neurodegenerative disorders [, ].

Agricultural Research:

Streptimidone's antifungal properties have also been explored in agricultural research. Studies have shown its potential for controlling fungal growth in plants, suggesting its possible application as a fungicide []. However, similar to its limitations as an antibiotic, further research is needed to assess its effectiveness, safety, and environmental impact in agricultural settings [].

Chemical Biology Research:

Beyond its specific applications, streptimidone serves as a valuable tool in chemical biology research due to its unique structure and properties. Scientists can utilize streptimidone as a probe molecule to study various cellular processes and interactions []. This research holds promise for furthering our understanding of fundamental biological mechanisms and potentially informing the development of new therapeutic strategies.

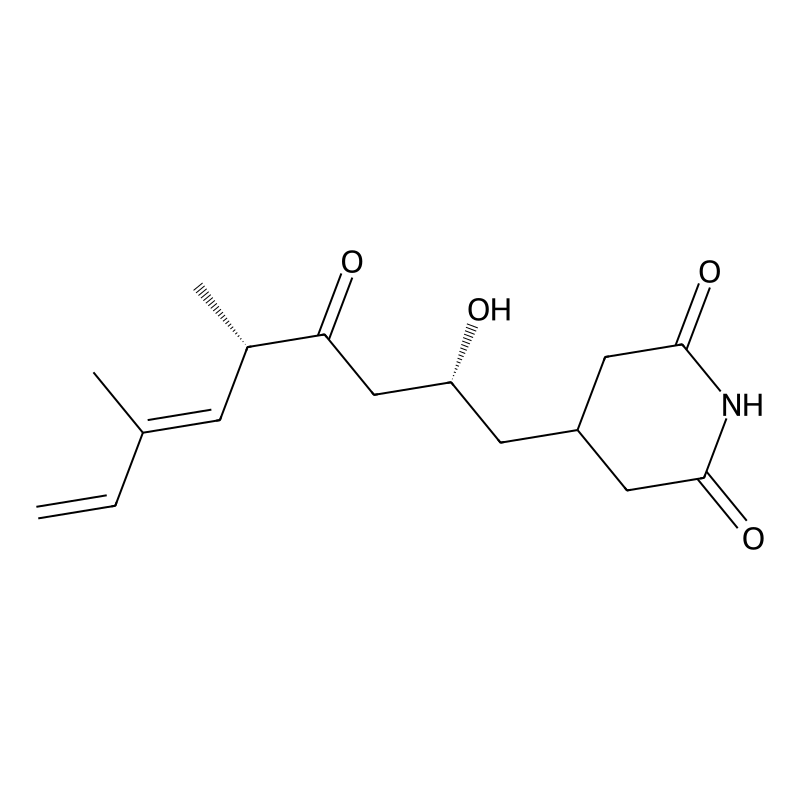

Streptimidone is a glutarimide antibiotic derived from the bacterium Streptomyces rimosus forma paromomycinus. It is notable for its unique structure, which includes a glutarimide ring, contributing to its biological activity against various pathogens. The compound has been studied for its potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

- Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.

- Reduction: Reduction processes can modify the carbonyl groups in the glutarimide structure, potentially enhancing or diminishing its antimicrobial properties.

- Substitution: Substitution reactions are significant in modifying the antibiotic's efficacy and spectrum of activity against different microbial strains.

These reactions are essential for developing derivatives with improved therapeutic profiles.

Streptimidone exhibits notable antibacterial and antifungal activities. It has been shown to inhibit protein synthesis in bacterial cells, leading to cell death. Research indicates that it also affects liver microsomal protein synthesis in animal models, suggesting a broader impact on metabolic processes . Its effectiveness against resistant strains of bacteria highlights its potential as a valuable antibiotic in clinical settings.

The synthesis of streptimidone can be achieved through various methods:

- Total Synthesis: Enantioselective total synthesis has been reported, utilizing reagents such as lithium diisopropylamide and azodiisobutyronitrile to construct the complex structure of streptimidone .

- Isolation from Natural Sources: Streptimidone can be isolated from Streptomyces rimosus, where it is produced naturally. This method involves fermentation techniques followed by purification processes such as chromatography .

These synthesis methods are crucial for producing streptimidone for research and therapeutic applications.

Streptimidone's primary applications include:

- Antibiotic Therapy: Due to its antibacterial properties, it is explored as a treatment option for infections caused by resistant bacterial strains.

- Research Tool: It serves as a model compound in studies of antibiotic mechanisms and the development of new antimicrobial agents.

- Potential Antifungal Agent: Preliminary studies suggest it may also have antifungal properties, expanding its potential therapeutic uses .

Streptimidone shares structural similarities with several other antibiotics. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Glutarimide | Glutarimide | Antibacterial | Parent structure of streptimidone |

| Penicillin | Beta-lactam | Broad-spectrum antibacterial | First discovered antibiotic |

| Tetracycline | Tetracycline | Broad-spectrum antibacterial | Inhibits protein synthesis |

| Chloramphenicol | Phenicol | Antibacterial | Inhibits peptide bond formation |

Uniqueness of Streptimidone: Streptimidone's distinctive glutarimide ring structure sets it apart from these compounds, providing unique mechanisms of action and potential advantages in combating antibiotic resistance.